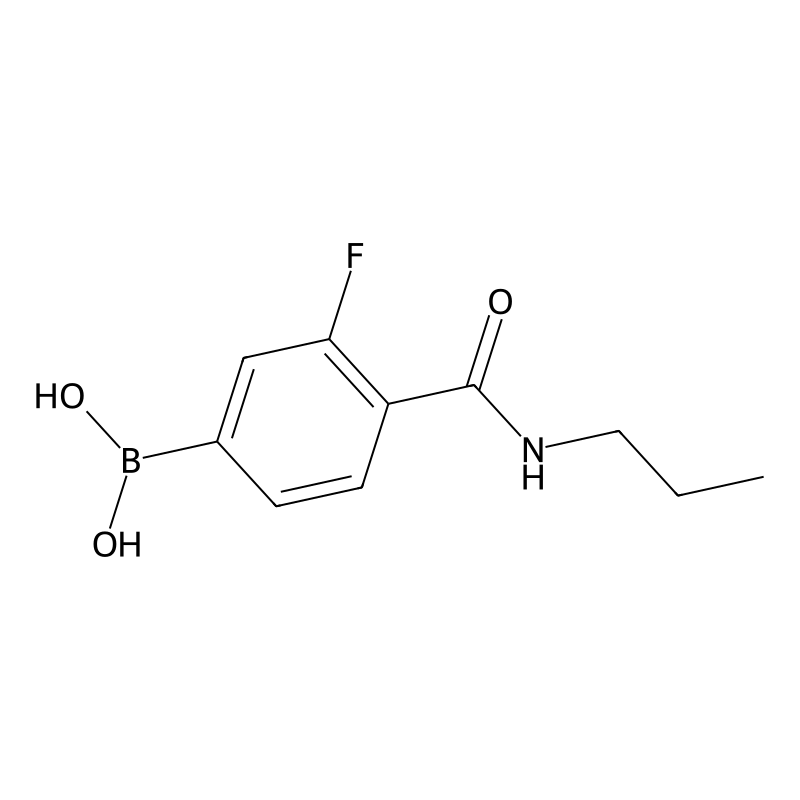(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom in an aryl group and hydroxyl groups. This specific compound features a fluorine atom at the meta position and a propylcarbamoyl group at the para position relative to the boronic acid functionality. The molecular formula for (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is , with a molecular weight of approximately 237.04 g/mol. The presence of the fluorine atom and the propylcarbamoyl group may influence its chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.
As (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is primarily a synthetic intermediate, a specific mechanism of action in biological systems is not applicable. However, in Suzuki-Miyaura couplings, the boronic acid moiety acts as a nucleophile, attacking the electrophilic carbon of the organic halide partner [].
- Potential irritants: Boronic acids may irritate the skin, eyes, and respiratory system.
- Air and moisture sensitivity: As mentioned earlier, the compound might be sensitive to air and moisture, potentially releasing volatile byproducts upon decomposition.
Scientific literature suggests that (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid may be a valuable building block for the synthesis of more complex molecules. Here are some examples of its potential applications in scientific research:
- Development of pharmaceuticals: Arylboronic acids can be used to create complex organic molecules with potential medicinal properties. Research has explored using related arylboronic acids to create new drugs [].
- Material science: Arylboronic acids are being investigated for their potential use in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) [].
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid has potential applications in:
- Organic Synthesis: As a versatile reagent in cross-coupling reactions for constructing complex organic molecules.
- Pharmaceutical Development: Its unique structural features may allow it to serve as a lead compound for developing new drugs targeting specific biological pathways.
- Material Science: Boronic acids are also used in creating polymeric materials and sensors due to their ability to form reversible covalent bonds with diols.
The synthesis of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid typically involves several steps:
- Preparation of Arylboronic Acid: Starting from commercially available aryl halides, the compound can be synthesized through palladium-catalyzed borylation using bis(pinacolato)diboron or similar reagents
Interaction studies involving (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid can provide insights into its binding affinities and mechanisms of action. Such studies often utilize techniques like:
- Nuclear Magnetic Resonance Spectroscopy: To elucidate binding interactions between this compound and potential biological targets.
- Surface Plasmon Resonance: To measure real-time binding kinetics and affinities with proteins or other biomolecules.
These studies are crucial for understanding how this compound might function therapeutically.
Several compounds share structural similarities with (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid | 0.81 | Methyl group instead of propyl; different electronic properties. |
| (3-Fluoro-2-formylphenyl)boronic acid | 0.72 | Formyl group alters reactivity; potential for different reaction pathways. |
| (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid | 0.80 | Cyclohexane ring adds steric bulk; may affect solubility and reactivity. |
| (3-(Dimethylcarbamoyl)phenyl)boronic acid | 0.79 | Dimethyl substitution alters sterics and electronics compared to propyl. |
The unique combination of the fluorine atom and propylcarbamoyl moiety in (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity differently than others in its class.








